N-Isopropyl-N',N'-di-n-pentylethylenediamine
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Overview
Description
N-Isopropyl-N’,N’-di-n-pentylethylenediamine is an organic compound with the molecular formula C15H34N2. It consists of 34 hydrogen atoms, 15 carbon atoms, and 2 nitrogen atoms . This compound is characterized by its secondary and tertiary amine groups, which contribute to its unique chemical properties .
Preparation Methods
The synthesis of N-Isopropyl-N’,N’-di-n-pentylethylenediamine typically involves the reaction of ethylenediamine with isopropyl and n-pentyl halides under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-Isopropyl-N’,N’-di-n-pentylethylenediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halides to form new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halides for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-Isopropyl-N’,N’-di-n-pentylethylenediamine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Mechanism of Action
The mechanism of action of N-Isopropyl-N’,N’-di-n-pentylethylenediamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes .
Comparison with Similar Compounds
N-Isopropyl-N’,N’-di-n-pentylethylenediamine can be compared with other similar compounds, such as:
N-Isopropyl-N-phenyl-p-phenylenediamine: This compound is used as an antiozonant in rubber and has different applications compared to N-Isopropyl-N’,N’-di-n-pentylethylenediamine.
N,N-Diisopropylethylamine:
N,N-Diisopropyl-p-phenylenediamine: This compound is used as an antioxidant in various applications.
N-Isopropyl-N’,N’-di-n-pentylethylenediamine is unique due to its specific structure and the presence of both secondary and tertiary amine groups, which contribute to its distinct chemical properties and applications .
Properties
CAS No. |
92795-82-9 |
---|---|
Molecular Formula |
C15H34N2 |
Molecular Weight |
242.44 g/mol |
IUPAC Name |
N',N'-dipentyl-N-propan-2-ylethane-1,2-diamine |
InChI |
InChI=1S/C15H34N2/c1-5-7-9-12-17(13-10-8-6-2)14-11-16-15(3)4/h15-16H,5-14H2,1-4H3 |
InChI Key |
BZEUCZLLAIQDTL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(CCCCC)CCNC(C)C |
Origin of Product |
United States |
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